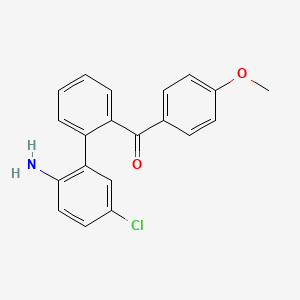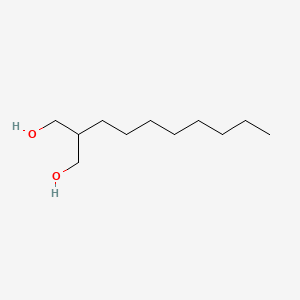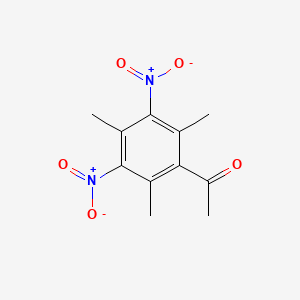![molecular formula C4H6N4OS B3056939 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one CAS No. 75371-25-4](/img/structure/B3056939.png)
5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one
Vue d'ensemble
Description
5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one is a type of compound known as thioglycolurils . It is synthesized via the reaction of 5,7-disubstituted 3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-6-ones with hydroxy-, alkoxy-, and fluorocontaining benzaldehyde derivatives .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5,7-disubstituted 3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-6-ones with hydroxy-, alkoxy-, and fluorocontaining benzaldehyde derivatives . An alkylation of the obtained thioglycolurils with methyl iodide or 4-bromobenzyl bromide provides the corresponding 6-benzylideneamino-5-alkylsulfanyl-3,3a,6,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-ones .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 1,3-disubstituted 4-benzylideneamino group and a this compound (thioglycoluril) group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 5,7-disubstituted 3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-6-ones with hydroxy-, alkoxy-, and fluorocontaining benzaldehyde derivatives, followed by an alkylation process .Applications De Recherche Scientifique
Novel Synthesis Routes
A new synthetic route to thioglycolurils, including 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one, was developed through ring contraction reactions (Gazieva et al., 2012). Additionally, synthesis methods involving tandem hydrazone formation and ring contraction reactions have been used for creating new thioglycolurils (Gazieva et al., 2015).
Biological Activities
Thioglycolurils, including the 5-thioxo variant, have been studied for their fungicidal activity against agricultural crop pathogens (Gazieva et al., 2018). Some compounds show promising antithyroid properties, potentially useful for treating thyroid-related disorders (Ivolgina et al., 2020). Additionally, they have shown antimicrobial and anticancer activities, highlighting their potential in pharmaceutical applications (Barsegyan et al., 2018).
Precursor Formation
Unexpected formation of thioglycoluril precursors during nitrosation reactions has been observed, offering insights into the compound's chemical behavior (Gazieva & Kravchenko, 2015).
Cyclization and Derivatives Synthesis
Cyclization reactions have been employed to synthesize various thioglycoluril derivatives, expanding the compound's utility in chemical synthesis (Gazieva et al., 2010).
Cytotoxic Activity Studies
Hybrid molecules bearing thioglycoluril and thiosemicarbazone moieties have been synthesized and evaluated for cytotoxic activity against cancer cell lines, showcasing the compound's potential in cancer research (Gazieva et al., 2016).
Chemical Transformations and Reactivity
Studies on the protolytic properties and reactions with molecular iodine of thioglycolurils have been conducted, offering insights into the compound's reactivity and potential for various chemical transformations (Ivolgina et al., 2020).
Antimicrobial and Anti-inflammatory Properties
The synthesis of 5-thioxoimidazolidine-2-one derivatives, including studies on their anti-inflammatory and antimicrobial activities, has been carried out, underscoring the compound's potential in medicinal chemistry (El-Sharief et al., 2019).
Mécanisme D'action
Target of Action
It’s known that this compound belongs to a class of molecules called thioglycolurils , which have been studied for their fungicidal activity
Mode of Action
As a thioglycoluril derivative, it’s likely that it interacts with its targets in a way that disrupts the normal functioning of fungal cells, leading to their death
Result of Action
Given its fungicidal activity, it’s likely that the compound leads to the death of fungal cells . The exact mechanisms through which this occurs, and the subsequent effects at the molecular and cellular level, are subjects for further investigation.
Propriétés
IUPAC Name |
5-sulfanylidene-1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c9-3-5-1-2(6-3)8-4(10)7-1/h1-2H,(H2,5,6,9)(H2,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPCSRQTWWHGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(NC(=O)N1)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378142 | |
| Record name | 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75371-25-4 | |
| Record name | 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one?
A1: A novel two-step, one-pot condensation reaction has been developed for synthesizing 2,6-disubstituted derivatives of this compound []. This method utilizes readily available starting materials: this compound, paraformaldehyde, and various amines. Additionally, an unexpected formation of this compound derivatives was observed during the nitrosation of specific thioxoperhydroimidazo[4,5-e]-1,2,4-triazine-6-ones []. This unintended reaction pathway highlights the complexity of chemical transformations in this class of compounds and opens up new synthetic avenues.
Q2: What biological activities have been explored for this compound derivatives?
A2: Research on this compound derivatives has explored their potential in various biological contexts:
- Antimicrobial activity: The synthesized 2,6-disubstituted derivatives have been investigated for their antimicrobial properties []. This area holds promise for developing new agents against infectious diseases.
- Anticancer activity: The same study also examined the anticancer potential of these derivatives []. Further research could elucidate their mechanisms of action and efficacy against specific cancer types.
- Fungicidal activity: Studies have investigated the fungicidal activity of 4-(benzylideneamino)thioglycolurils, derivatives of this compound, highlighting their potential in agricultural applications [].
- Antithyroid properties: The potential antithyroid properties of thioglycolurils, including this compound, have been explored, suggesting their possible use in treating thyroid disorders [].
- Cytotoxic activity: Researchers have synthesized and evaluated the cytotoxic activity of N-aminothioglycolurils containing a thiosemicarbazone moiety, further expanding the potential applications of this compound derivatives in cancer therapy [, ].
Q3: How does the structure of this compound derivatives influence their biological activity?
A3: Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. While detailed SAR studies are yet to be fully explored in the provided literature, the synthesis and biological evaluation of various 2,6-disubstituted derivatives [] suggest that modifications at these positions can significantly impact their antimicrobial and anticancer activities. Furthermore, the incorporation of specific moieties, like the thiosemicarbazone group, into the this compound scaffold has demonstrated promising cytotoxic activity [, ], highlighting the potential of targeted structural modifications for enhancing specific biological effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B3056859.png)
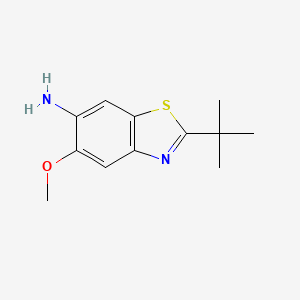
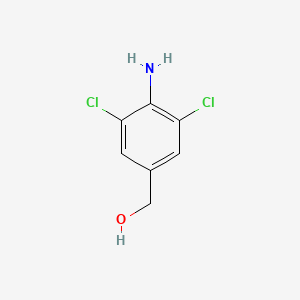
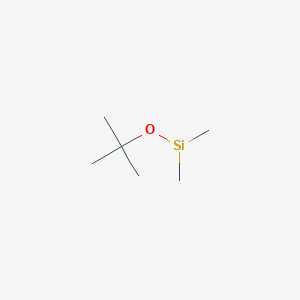

![1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3056868.png)
![2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3056869.png)



